molecular formula C8H4ClN3 B1426105 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile CAS No. 1019020-03-1

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile

Cat. No.: B1426105
CAS No.: 1019020-03-1
M. Wt: 177.59 g/mol
InChI Key: UIMAAJCAUDUELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is characterized by the presence of a chloro group at the second position and a cyano group at the sixth position of the imidazo[1,2-A]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazo[1,2-A]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-aminoimidazo[1,2-A]pyridine-6-carbonitrile, while oxidation can produce 2-chloroimidazo[1,2-A]pyridine-6-carboxylic acid .

Scientific Research Applications

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoimidazo[1,2-A]pyridine-6-carbonitrile
  • 2-Iodoimidazo[1,2-A]pyridine-6-carbonitrile
  • 2-Fluoroimidazo[1,2-A]pyridine-6-carbonitrile

Uniqueness

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is unique due to the presence of the chloro group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative often exhibits different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-5-12-4-6(3-10)1-2-8(12)11-7/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAAJCAUDUELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 2
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.